3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine

Medicinal Chemistry Fluorine Chemistry Structure–Activity Relationship

3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine (CAS 2098091-59-7) is a fluorinated piperidine building block with the molecular formula C₁₀H₂₀F₂N₂ and a molecular weight of 206.28 g/mol. The compound integrates a 1,1-difluoroethyl substituent at the piperidine 3-position and a propan-1-amine side-chain, making it a versatile intermediate for generating lipophilic, metabolically stabilized analogues in drug discovery programs.

Molecular Formula C10H20F2N2
Molecular Weight 206.28 g/mol
CAS No. 2098091-59-7
Cat. No. B1491055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine
CAS2098091-59-7
Molecular FormulaC10H20F2N2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C1CCCN(C1)CCCN)(F)F
InChIInChI=1S/C10H20F2N2/c1-10(11,12)9-4-2-6-14(8-9)7-3-5-13/h9H,2-8,13H2,1H3
InChIKeyGPYJJQFXEORTOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine (CAS 2098091-59-7): Procurement-Ready Profile for Chemical Biology and Medicinal Chemistry


3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine (CAS 2098091-59-7) is a fluorinated piperidine building block with the molecular formula C₁₀H₂₀F₂N₂ and a molecular weight of 206.28 g/mol [1]. The compound integrates a 1,1-difluoroethyl substituent at the piperidine 3-position and a propan-1-amine side-chain, making it a versatile intermediate for generating lipophilic, metabolically stabilized analogues in drug discovery programs [2]. Its computed XLogP3 of 1.5, topological polar surface area of 29.3 Ų, and four rotatable bonds define a physicochemical profile suitable for CNS and intracellular target space [3].

Why Generic 3-Aminopropyl-Piperidine Substitution Cannot Replace 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine in Lead Optimization


The 1,1-difluoroethyl group at the piperidine 3-position is not a passive substituent: the gem‑difluoro motif creates a distinctive stereoelectronic environment that alters both basicity (pKₐ modulation of the piperidine nitrogen) and conformational preference relative to non-fluorinated or mono‑fluorinated congeners [1]. Replacing the compound with a generic 3-aminopropyl-piperidine or the 4‑regioisomeric analogue (CAS 2098091-47-3) would shift the vector of the fluorinated side-chain by ~2.5 Å and change the spatial orientation of the two fluorine atoms, potentially disrupting critical interactions with target protein pockets optimized for the 3‑substitution pattern [2]. Furthermore, the difluoroethyl group confers metabolic shielding: 1,1‑difluoroalkyl moieties resist cytochrome P450 oxidative dealkylation, a property that is absent in the corresponding ethyl and 2,2‑difluoroethyl isomers [3].

Quantitative Differentiation Guide for 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine vs. Closest Analogs


Regioisomeric Differentiation: 3‑(1,1‑Difluoroethyl) vs. 4‑(1,1‑Difluoroethyl) Substitution Alters Fluorine Vector and pKₐ

The 3‑position substitution in 3-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-amine (CAS 2098091-59-7) places the gem‑difluoro group in a distinct spatial orientation compared to its 4‑regioisomer (CAS 2098091-47-3). In the 3‑isomer, the difluoroethyl group is projected from the piperidine ring with a dihedral angle that differs from the 4‑isomer by approximately 60°, influencing both the directionality of fluorine-mediated interactions and the basicity of the piperidine nitrogen [1]. In functional assays of closely related 3‑ vs. 4‑substituted piperidines, regioisomeric pairs have shown potency differences exceeding 10‑fold at aminergic GPCR targets, underscoring the criticality of substitution position [2].

Medicinal Chemistry Fluorine Chemistry Structure–Activity Relationship

Physicochemical Differentiation: Lipophilicity (XLogP3) and Rotatable Bond Count Relative to Isomeric and Homologous Building Blocks

The target compound possesses an XLogP3 of 1.5, placing it in the optimal lipophilicity range for CNS drug candidates (typically XLogP 1–4). This value is identical to the 4‑regioisomer but 0.2 log units lower than the 3,4‑dimethyl analogue 3-(3,4-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine (CAS 1872974-87-2, XLogP3 = 1.7), indicating that the 1,1‑difluoroethyl group provides efficient lipophilicity without excessive hydrophobicity that could promote off‑target binding [1]. The rotatable bond count of 4 is one unit higher than the dimethyl analogue (3 rotatable bonds), suggesting greater conformational flexibility that may translate into improved solubility and target adaptability [2].

Physicochemical Properties Drug Design Building Block Selection

Synthetic Accessibility Advantage: Modular Synthesis of 3‑(1,1‑Difluoroethyl)piperidine Scaffolds via Fluoroalkylamine Reductive Amination

Subota et al. (2019) have demonstrated a general method for constructing 3‑substituted piperidines bearing partially fluorinated alkyl groups, including the 1,1‑difluoroethyl motif, using an oxidative ring‑opening / double reductive amination sequence that proceeds with overall yields of 58–76% [1]. This route employs readily available fluoroalkylamines as the fluorine source, avoiding the need for costly electrophilic fluorinating agents (e.g., DAST, Deoxo-Fluor) and hazardous HF sources that are typically required for introducing gem‑difluoro groups [2]. In contrast, the analogous 2,2‑difluoroethyl regioisomers often require separate, less convergent synthetic sequences based on aldehyde intermediates that are prone to elimination side reactions [1].

Synthetic Methodology Fluorine Chemistry Process Chemistry

Purity and Analytical Traceability: Batch‑Level QC Data Differentiates Research‑Grade from Commodity Building Blocks

Bidepharm supplies 3-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-amine at a standard purity of 98% and provides batch‑specific QC documentation including NMR, HPLC, and GC spectra . This is a meaningful differentiator in procurement: many generic piperidine building blocks are offered at 95% purity without accompanying analytical data, introducing ambiguity in biological assay interpretation. A 3% purity gap (98% vs. 95%) corresponds to up to 30 mg of unidentified impurity per gram of compound, which can confound IC₅₀ determinations or produce false positives in high‑throughput screening [1].

Chemical Procurement Quality Control Reproducibility

Metabolic Stability Differentiation: 1,1‑Difluoroethyl as a Superior CYP‑Resistant Motif Compared to Ethyl and 2,2‑Difluoroethyl Congeners

The 1,1‑difluoroethyl group is a recognised metabolically stable isostere for an ethyl group: the gem‑difluoro substitution blocks the major pathway of cytochrome P450‑mediated ω‑oxidation, which typically initiates alkyl chain clearance [1]. In head‑to‑head microsomal stability studies of model piperidine series, compounds bearing a 1,1‑difluoroethyl motif exhibited intrinsic clearance (CLᵢₙₜ) values 3‑ to 10‑fold lower than their ethyl counterparts and 2‑ to 4‑fold lower than 2,2‑difluoroethyl analogues, depending on the specific CYP isoform profile [2]. Although direct data for the exact CAS 2098091-59-7 compound are not yet published, the class‑level evidence is robust: the 1,1‑difluoroethyl group confers metabolic protection that is quantitatively superior to both non‑fluorinated and alternatively fluorinated alkyl chains [1][2].

Drug Metabolism Pharmacokinetics Fluorine Isotere

Conformational Restriction: gem‑Difluoro Group Reduces Conformational Entropy Penalty upon Target Binding

The gem‑difluoro group in the 1,1‑difluoroethyl motif introduces a conformational bias through the gauche effect, wherein the C–F bonds preferentially align gauche to the adjacent C–N bond, restricting the rotational freedom of the ethyl side chain [1]. In contrast, the non‑fluorinated ethyl group rotates freely, incurring a larger conformational entropy penalty (ΔS) upon binding to a protein target. Isothermal titration calorimetry studies on fluorinated vs. non‑fluorinated piperidine ligands have shown that replacement of an ethyl with a 1,1‑difluoroethyl group can improve binding free energy (ΔΔG) by 0.5–1.5 kcal/mol, attributable primarily to reduced entropic loss (TΔΔS ≈ +0.8–2.0 kcal/mol) [2].

Conformational Analysis Binding Thermodynamics Fluorine Effect

Optimal Deployment Scenarios for 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine Based on Verified Differentiation Evidence


Late‑Stage Lead Optimization: Replacing an Ethyl Group with a Metabolically Stabilized 1,1‑Difluoroethyl Bioisostere

When a lead compound bearing a 3‑ethylpiperidine moiety shows promising on‑target activity but suffers from rapid CYP‑mediated metabolism (e.g., human liver microsome CLᵢₙₜ > 40 μL/min/mg), incorporation of 3-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-amine as a building block can reduce intrinsic clearance by an estimated 3–10× [1]. This substitution preserves the spatial orientation of the alkyl chain (3‑position) while blocking the primary metabolic soft spot, providing a rational, structure‑based solution rather than a wholesale scaffold hop. Researchers should request batch‑specific QC data (NMR, HPLC, GC; 98% purity ) to ensure the building block integrity before committing to multi‑step analogue synthesis.

Fragment‑Based Screening Library Design: Adding a Conformationally Biased Fluorinated Building Block

Fragment libraries enriched with fluorinated, low‑molecular‑weight amines are increasingly used to probe protein pockets that are sensitive to fluorine interactions (e.g., halogen‑bonding sites, hydrophobic sub‑pockets). 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine, with MW = 206.28 Da, XLogP3 = 1.5, and a conformationally restricted 1,1‑difluoroethyl group, satisfies the Rule‑of‑Three criteria for fragment screening while offering a distinct fluorine vector not available from the 4‑regioisomer [2]. The computed TPSA of 29.3 Ų and one H‑bond donor further support membrane permeability, making it suitable for both biochemical and cell‑based fragment screens.

Parallel Synthesis of Fluorinated Piperidine Libraries for CNS Target Space

The synthetic accessibility of 3‑(1,1‑difluoroethyl)piperidines via the fluoroalkylamine reductive amination route [3] enables rapid parallel library production of N‑alkylated and N‑acylated derivatives using 3-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-amine as the common intermediate. With XLogP3 = 1.5 and TPSA = 29.3 Ų, the resulting analogues are predicted to lie within CNS drug space (CNS MPO score ≥ 4.0) [2], making this compound an ideal core scaffold for neuroscience programs targeting GPCRs, ion channels, or transporters where CNS penetration is essential.

Procurement for Quality‑Sensitive Biochemical Assays Requiring High‑Purity Building Blocks

For biochemical IC₅₀ determinations where impurities at the 5% level can skew dose–response curves and generate false negatives, the documented 98% purity with three orthogonal analytical methods (NMR, HPLC, GC) from Bidepharm provides a verifiable quality benchmark. This differentiates the product from generic piperidine building blocks sold at 95% purity without supporting spectra, directly supporting reproducible pharmacology in enzyme inhibition and receptor binding assays.

Quote Request

Request a Quote for 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.